molecular formula C21H16Cl3N3 B2867534 2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole CAS No. 344279-04-5

2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole

Cat. No.: B2867534
CAS No.: 344279-04-5
M. Wt: 416.73
InChI Key: JVDZQJFTCWBTPX-UHFFFAOYSA-N
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Description

2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole core substituted with chlorinated pyridinyl and benzyl groups, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Substitution Reactions: The benzimidazole core is then subjected to electrophilic substitution reactions to introduce the 2-chloro-3-pyridinyl and 2,4-dichlorobenzyl groups. These reactions often require the use of strong bases or catalysts to facilitate the substitution.

    Methylation: The final step involves the methylation of the benzimidazole ring to introduce the 5,6-dimethyl groups. This can be achieved using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the pyridinyl ring.

    Substitution: The chlorinated positions on the pyridinyl and benzyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the chlorinated positions.

Scientific Research Applications

2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of antimicrobial and anticancer drugs.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole: Lacks the 5,6-dimethyl groups, which may affect its chemical properties and biological activity.

    2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-5-methyl-1H-1,3-benzimidazole: Contains only one methyl group, potentially altering its reactivity and interactions.

Uniqueness

The presence of both 5,6-dimethyl groups and the specific chlorinated substituents in 2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole contributes to its unique chemical and biological properties. These structural features may enhance its stability, reactivity, and potential efficacy in various applications.

Properties

IUPAC Name

2-(2-chloropyridin-3-yl)-1-[(2,4-dichlorophenyl)methyl]-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl3N3/c1-12-8-18-19(9-13(12)2)27(11-14-5-6-15(22)10-17(14)23)21(26-18)16-4-3-7-25-20(16)24/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDZQJFTCWBTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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